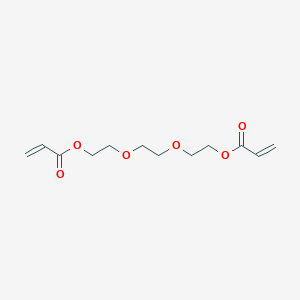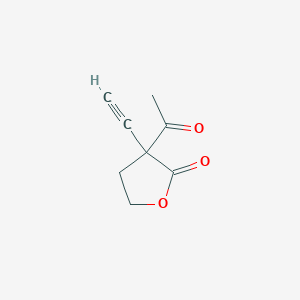
3-Acetyl-3-ethynyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-3-ethynyloxolan-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as AEOL 10150 and has been studied extensively for its potential applications in various fields, including medicine and industry. The purpose of
Mechanism Of Action
AEOL 10150 exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. It also activates the Nrf2 pathway, which is responsible for regulating antioxidant and detoxification responses in cells.
Biochemical And Physiological Effects
AEOL 10150 has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types. It also has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
AEOL 10150 has several advantages for use in lab experiments. It is stable, water-soluble, and has low toxicity. However, it is also relatively expensive and has limited availability, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the study of AEOL 10150. One area of research is the development of new synthetic methods to produce AEOL 10150 more efficiently and cost-effectively. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of AEOL 10150 and its effects on various cell types and tissues.
Synthesis Methods
The synthesis of AEOL 10150 involves the reaction of 2-bromo-2-methylpropionic acid with ethynylmagnesium bromide, followed by cyclization with dimethyl carbonate. The resulting product is then treated with acetic anhydride to yield AEOL 10150. This synthesis method has been optimized to produce high yields and purity of AEOL 10150.
Scientific Research Applications
AEOL 10150 has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including acute radiation syndrome, lung injury, and neurodegenerative diseases.
properties
CAS RN |
127783-39-5 |
|---|---|
Product Name |
3-Acetyl-3-ethynyloxolan-2-one |
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-acetyl-3-ethynyloxolan-2-one |
InChI |
InChI=1S/C8H8O3/c1-3-8(6(2)9)4-5-11-7(8)10/h1H,4-5H2,2H3 |
InChI Key |
ZQGXTGGVQDMHNC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCOC1=O)C#C |
Canonical SMILES |
CC(=O)C1(CCOC1=O)C#C |
synonyms |
2(3H)-Furanone, 3-acetyl-3-ethynyldihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



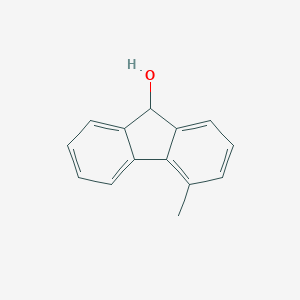
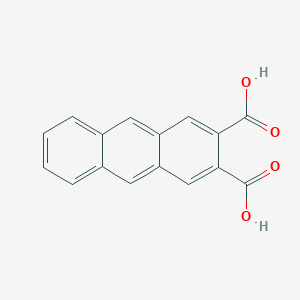
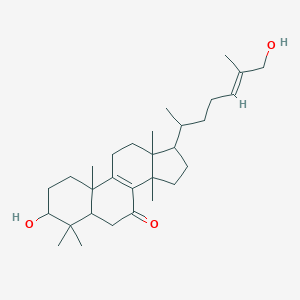
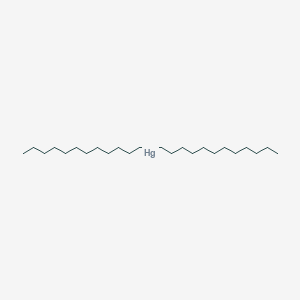
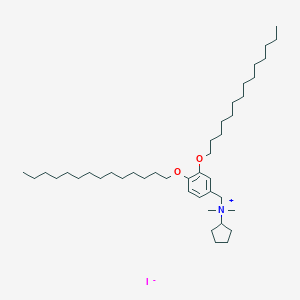
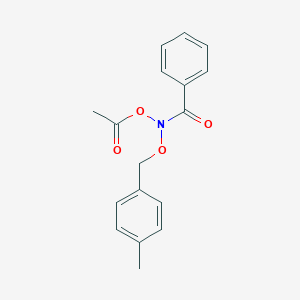
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)
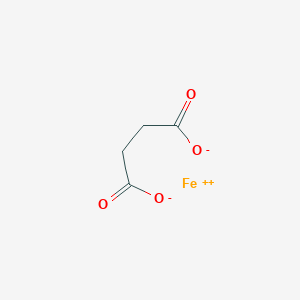
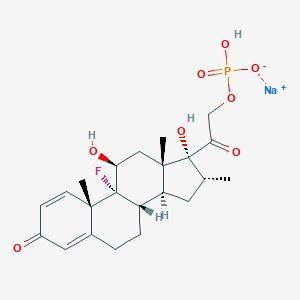
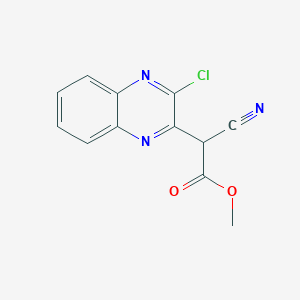
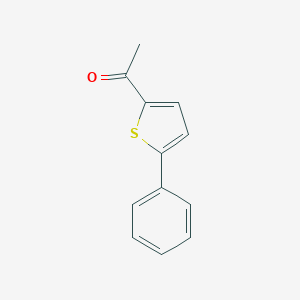
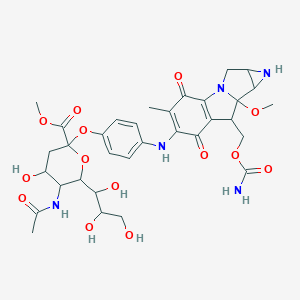
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)
